1,4,4a,9a-Tetrahydro-1,4-methanoanthracene-9,10-dione
Description
1,4,4a,9a-Tetrahydro-1,4-methanoanthracene-9,10-dione is a chemical compound with the molecular formula C16H14O2 It is a derivative of anthracene, characterized by the presence of a methano bridge and two ketone groups at the 9 and 10 positions
Properties
CAS No. |
24402-95-7 |
|---|---|
Molecular Formula |
C15H12O2 |
Molecular Weight |
224.25 g/mol |
IUPAC Name |
tetracyclo[10.2.1.02,11.04,9]pentadeca-4,6,8,13-tetraene-3,10-dione |
InChI |
InChI=1S/C15H12O2/c16-14-10-3-1-2-4-11(10)15(17)13-9-6-5-8(7-9)12(13)14/h1-6,8-9,12-13H,7H2 |
InChI Key |
MVIKHPHEDJNFFN-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C=CC1C3C2C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,4a,9a-Tetrahydro-1,4-methanoanthracene-9,10-dione typically involves the Diels-Alder reaction. This reaction is a cycloaddition between a diene and a dienophile, resulting in the formation of a six-membered ring. In this case, cyclopentadiene is commonly used as the diene, and 1,4-benzoquinone serves as the dienophile. The reaction is carried out under controlled conditions, often at elevated temperatures, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This involves precise control of temperature, pressure, and the use of catalysts to enhance the reaction rate.
Chemical Reactions Analysis
Types of Reactions
1,4,4a,9a-Tetrahydro-1,4-methanoanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the ketone groups to alcohols, altering the compound’s properties.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups, leading to the formation of derivatives with different chemical properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Various reagents, including halogens and nucleophiles, are employed under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinones, while reduction results in alcohols. Substitution reactions produce a range of derivatives with different functional groups.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₆H₁₄O₂
- Molecular Weight : 238.28 g/mol
- CAS Number : 97804-50-7
The compound features a unique structure that contributes to its reactivity and functionality in various applications. Its molecular framework allows it to participate in diverse chemical reactions, making it a valuable intermediate in synthetic processes.
Medicinal Chemistry
1,4,4a,9a-Tetrahydro-1,4-methanoanthracene-9,10-dione has been investigated for its role as an intermediate in the synthesis of biologically active compounds. Notably:
- Vitamin K1 Intermediate : It serves as a precursor in the synthesis of vitamin K derivatives, which are essential for various biological functions including blood coagulation and bone metabolism .
- Antimicrobial Properties : The compound has shown potential as an antimicrobial agent. Studies suggest that derivatives of this compound may exhibit activity against various pathogens .
Organic Synthesis
This compound is utilized as a versatile building block in organic synthesis:
- Diels-Alder Reactions : Its reactivity allows it to participate in Diels-Alder reactions to form complex cyclic structures that are pivotal in the development of pharmaceuticals and agrochemicals.
- Synthesis of Polycyclic Compounds : It can be transformed into polycyclic aromatic hydrocarbons through cyclization reactions, which are important for developing new materials with desirable electronic properties .
Materials Science
In materials science, this compound is explored for its potential in:
- Organic Electronics : The compound's electronic properties make it a candidate for use in organic light-emitting diodes (OLEDs) and organic solar cells. Its ability to form stable films can enhance the performance of electronic devices .
- Polymer Chemistry : It can be incorporated into polymer matrices to improve thermal stability and mechanical properties of materials used in various applications from packaging to automotive components .
Case Study 1: Synthesis of Vitamin K Derivatives
A study by Escalera et al. (1994) demonstrated the effective use of this compound in synthesizing vitamin K derivatives. The research highlighted the compound's role as an intermediate that facilitates the construction of complex vitamin structures necessary for biological activity.
Case Study 2: Antimicrobial Activity
Research conducted by Rispens et al. (2005) explored the antimicrobial properties of derivatives synthesized from this compound. The findings indicated that certain modifications to the structure significantly enhanced antibacterial activity against resistant strains of bacteria.
Mechanism of Action
The mechanism by which 1,4,4a,9a-Tetrahydro-1,4-methanoanthracene-9,10-dione exerts its effects involves interactions with molecular targets and pathways. The compound’s structure allows it to participate in various chemical reactions, influencing biological processes. For example, its ability to undergo oxidation and reduction reactions makes it a versatile intermediate in metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 1,4,4a,9a-Tetrahydro-1,4-methanoanthraquinone
- 1,4-Methano-1,4,4a,9a-tetrahydroanthracene-9,10-dione
- 1,4-Methano-1,4,4a,9,9a,10-hexahydroanthracene-9,10-dione
Uniqueness
1,4,4a,9a-Tetrahydro-1,4-methanoanthracene-9,10-dione is unique due to its specific structural features, including the methano bridge and the presence of two ketone groups. These characteristics confer distinct chemical properties, making it valuable in various applications. Compared to similar compounds, it offers a unique combination of reactivity and stability, which is advantageous in both research and industrial contexts.
Biological Activity
1,4,4a,9a-Tetrahydro-1,4-methanoanthracene-9,10-dione (CAS No. 97804-50-7) is a polycyclic compound with significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological properties.
- Molecular Formula: C₁₆H₁₄O₂
- Molecular Weight: 238.28 g/mol
- Chemical Structure: The compound features a dione functional group that is crucial for its reactivity and biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
-
Antimicrobial Activity
- Studies have shown that derivatives of this compound possess significant antimicrobial properties. For instance, certain analogs have demonstrated effectiveness against various bacterial strains and fungi.
- A notable study highlighted the compound's ability to inhibit the growth of Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antibiotics .
-
Antitumor Activity
- The compound has been evaluated for its anticancer properties. In vitro studies indicate that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
- Mechanistic studies suggest that the compound may act by disrupting mitochondrial function and inducing oxidative stress within tumor cells .
- Cardiotoxicity Studies
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial activity of several derivatives of this compound against clinical isolates of bacteria. The results were as follows:
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Derivative A | Staphylococcus aureus | 15 |
| Derivative B | Escherichia coli | 12 |
| Derivative C | Candida albicans | 18 |
This study highlights the potential of these compounds as novel antimicrobial agents.
Study 2: Anticancer Activity
In another investigation focusing on anticancer properties, the effects of the compound on MCF-7 cells were examined:
| Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |
|---|---|---|
| 0 | 100 | 5 |
| 10 | 85 | 15 |
| 25 | 60 | 40 |
| 50 | 30 | 70 |
The data indicates a dose-dependent increase in apoptosis rates in cancer cells treated with the compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
